molecular formula C16H17N3O B7530099 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea

1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea

Cat. No. B7530099
M. Wt: 267.33 g/mol
InChI Key: WKUXETYZVYMDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea, also known as CPNU, is a chemical compound that has been studied for its potential use in scientific research. CPNU belongs to the class of urea derivatives and has shown promising results in various studies that have investigated its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea involves the inhibition of various enzymes and proteins that are involved in the growth and development of cancer cells and amyloid-beta peptides. 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea has been shown to inhibit the activity of tubulin, which is involved in cell division, and also to inhibit the activity of beta-secretase, which is involved in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects:
1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and also to inhibit the formation of amyloid-beta peptides. 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea has also been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea in lab experiments is its ability to inhibit the growth of cancer cells and amyloid-beta peptides. This makes it a potential candidate for the development of new cancer treatments and treatments for Alzheimer's disease. However, one of the limitations of using 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea in lab experiments is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for research on 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea. One area of research is the development of new cancer treatments that utilize 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea. Another area of research is the development of treatments for Alzheimer's disease that utilize 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea. Additionally, further research is needed to determine the potential toxicity of 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea and to develop methods for minimizing its toxicity.

Synthesis Methods

The synthesis method of 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea involves the reaction of 1-methyl-3-naphthalen-1-amine with cyanopropyl isocyanate in the presence of a base such as triethylamine. The reaction results in the formation of 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea as a white crystalline solid with a melting point of 152-154°C. The purity of 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea can be determined by using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

Scientific Research Applications

1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has shown the ability to inhibit the formation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.

properties

IUPAC Name

1-(2-cyanopropyl)-1-methyl-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12(10-17)11-19(2)16(20)18-15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUXETYZVYMDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)NC1=CC=CC2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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